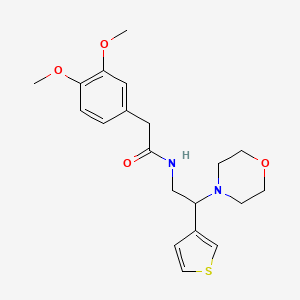![molecular formula C27H24FN7 B2416332 N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946296-51-1](/img/structure/B2416332.png)
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: 4-fluoroaniline.
Reaction Conditions: Nucleophilic aromatic substitution using a halogenated precursor and a base like potassium carbonate.
Attachment of Phenylpiperazine
Starting Materials: 1-phenylpiperazine.
Reaction Conditions: Coupling reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions
-
Formation of Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-aminopyrazole and a suitable aldehyde.
Reaction Conditions: Condensation reaction in the presence of a base such as sodium ethoxide.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms that may exhibit different pharmacological properties.
-
Substitution
Reagents: Halogenated compounds and bases.
Products: Substituted derivatives with modified functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors with bases like potassium carbonate in polar aprotic solvents.
Applications De Recherche Scientifique
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology
- Investigated for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
-
Medicine
- Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
- Studied as a candidate for drug development targeting specific receptors or enzymes.
-
Industry
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
-
Binding to Receptors
- Interacting with G-protein coupled receptors (GPCRs) or ion channels.
- Modulating receptor activity to produce therapeutic effects.
-
Inhibiting Enzymes
- Acting as an inhibitor of specific enzymes involved in disease pathways.
- Reducing the activity of enzymes like kinases or proteases.
-
Modulating Signaling Pathways
- Influencing intracellular signaling cascades.
- Altering the expression of genes involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other compounds that have similar structures or pharmacological activities:
-
Similar Compounds
N-(4-fluorophenyl)piperidin-4-amine: Shares the fluorophenyl group but differs in the core structure.
1-phenyl-4-(4-phenylpiperazin-1-yl)pyrimidine: Similar piperazine and phenyl groups but lacks the pyrazolo core.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo core.
-
Uniqueness
- The combination of the pyrazolo[3,4-d]pyrimidine core with fluorophenyl and phenylpiperazine groups provides unique pharmacological properties.
- Enhanced selectivity and potency in targeting specific biological pathways compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFMHYEAIKNLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2416251.png)



![N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2416256.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)
![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)
![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)
![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)



